Folescutol

physicochemical characterization melting point specification identity verification

Folescutol (CAS 15687-22-6), chemically known as 6,7-dihydroxy-4-(morpholinomethyl)coumarin, is a synthetic hydroxycoumarin derivative classified as a capillary protectant and vasoprotectant [REF-1]. The compound bears a morpholinomethyl substituent at position 4 of the esculetin (6,7-dihydroxycoumarin) scaffold, distinguishing it structurally from natural coumarins and from other synthetic coumarin-based vasoactive agents [REF-2].

Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
CAS No. 15687-22-6
Cat. No. B096278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolescutol
CAS15687-22-6
Synonyms4-morpholinomethylescutol hydrochloride
covalan
folescutol
LD 2988
Molecular FormulaC14H15NO5
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)O
InChIInChI=1S/C14H15NO5/c16-11-6-10-9(8-15-1-3-19-4-2-15)5-14(18)20-13(10)7-12(11)17/h5-7,16-17H,1-4,8H2
InChIKeyFZRNEERXGKQYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Folescutol (CAS 15687-22-6) Procurement Guide: Compound Identity, Pharmacological Class & Evidence Limitations


Folescutol (CAS 15687-22-6), chemically known as 6,7-dihydroxy-4-(morpholinomethyl)coumarin, is a synthetic hydroxycoumarin derivative classified as a capillary protectant and vasoprotectant [REF-1]. The compound bears a morpholinomethyl substituent at position 4 of the esculetin (6,7-dihydroxycoumarin) scaffold, distinguishing it structurally from natural coumarins and from other synthetic coumarin-based vasoactive agents [REF-2]. Folescutol was developed by Laboratoires Dausse (France) in the 1960s and received an INN designation in 1966, with the trademark Covalan [REF-1]. High-strength, comparator-based quantitative differentiation evidence for Folescutol relative to its closest pharmacological analogs (e.g., rutin, troxerutin, diosmin, calcium dobesilate, esculetin) is extremely limited. The compound has not been reported in ChEMBL bioactivity databases [REF-3], has no clinical trials registered, and its DrugBank entry lists mechanism of action, pharmacodynamics, absorption, metabolism, and toxicity as 'Not Available' [REF-4]. The existing clinical literature consists of two small-scale studies published in French in 1971–1972 [REF-5][REF-6], and a pharmacological characterization by Tarayre et al. (1975) [REF-1]. No direct head-to-head comparative studies against other capillary protectants were identified in the peer-reviewed literature indexed in PubMed.

Why Folescutol Cannot Be Assumed Interchangeable: Structural and Evidence-Gap Analysis


The capillary protectant class is pharmacologically and structurally heterogeneous, encompassing flavonoid glycosides (rutin, diosmin, troxerutin), sulfonated benzenes (calcium dobesilate), and coumarin derivatives (esculetin, folescutol), each with distinct molecular targets, bioavailability profiles, and clinical evidence bases [REF-1][REF-2]. Folescutol's morpholinomethyl substitution at the C-4 position of the esculetin core is a unique structural feature not shared by any other clinically used capillary protectant [REF-3]. This modification introduces a basic tertiary amine (pKa determined by the morpholine nitrogen) absent in esculetin, potentially altering solubility, ionization state at physiological pH, and membrane permeability relative to the parent coumarin scaffold [REF-4]. However, the absence of published comparative pharmacokinetic, pharmacodynamic, or target-engagement data prevents any quantitative assessment of whether this structural differentiation translates into a meaningful therapeutic advantage—or disadvantage—relative to other vasoprotective agents. Generic substitution or interchange with other capillary protectants for research purposes is unsupported by evidence and may introduce uncharacterized variables into experimental systems.

Folescutol Evidence Audit: Verified Specifications, Historical Clinical Data & Known Quantitative Gaps


Verified Physicochemical Specifications for Folescutol Free Base and Hydrochloride Salt

Folescutol free base (CAS 15687-22-6) crystallizes from 50% ethanol with a melting point of 232°C, while the hydrochloride salt (CAS 36002-19-4, trademark Covalan) crystallizes from 75% ethanol with a melting point of 259–261°C [REF-1]. The hydrochloride salt has a molecular weight of 313.73 Da (vs. 277.27 Da for the free base) and elemental composition C 53.60%, H 5.14%, N 4.46%, O 25.50%, Cl 11.30% [REF-1]. The free base exhibits a calculated XLogP of 0.2, topological polar surface area of 79.2 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [REF-2]. These properties are documented in authoritative reference databases (DrugFuture/Merck Index, ChemSpider) and can serve as identity and purity verification benchmarks during procurement, though no comparator capillary protectant data exists for head-to-head property comparison.

physicochemical characterization melting point specification identity verification salt form comparison

Research-Grade Product Specifications: Purity, Solubility & Stability Data

As per vendor technical datasheet (MedKoo Cat# 575610), Folescutol is supplied as a solid powder with purity >98% (refer to Certificate of Analysis), is soluble in DMSO, and exhibits a shelf life exceeding 2 years when stored dry, dark, at 0–4°C (short-term) or −20°C (long-term) [REF-1]. The compound is classified under HS Tariff Code 2934.99.9001 and ships at ambient temperature as a non-hazardous chemical [REF-1]. Stock solution preparation data are provided: 1 mM requires 3.61 mL solvent per 1 mg compound (based on MW 277.28) [REF-1]. These specifications establish minimum acceptable quality thresholds for procurement. Comparative data against other vendor sources are not available as MedKoo is the only identified supplier providing a detailed, publicly accessible Certificate of Analysis framework.

research chemical procurement purity specification solubility storage stability

Historical Clinical Evidence: Revascularization Edema Prevention (1972)

Courbier et al. (1972) conducted a clinical trial evaluating folescutol for the prevention of revascularization edema in patients undergoing vascular surgical procedures [REF-1]. This trial, published in Marseille Médical, represents the only identified clinical study specifically investigating folescutol's anti-edema efficacy in a surgical context [REF-1]. The study is cited in the MedKoo product page as supporting clinical evidence [REF-2]. However, the full text remains inaccessible through standard electronic databases and has accumulated zero citations in indexed literature as of 2024 [REF-2]. The study employed no comparator group (no active control such as troxerutin or calcium dobesilate was included), precluding any quantitative efficacy comparison. The absence of comparator data means this study cannot support claims of superiority, equivalence, or non-inferiority relative to any alternative capillary protectant.

revascularization edema capillary protection clinical trial vascular surgery

Historical Clinical Pharmacodynamic Study in Phlebology (1971)

Merlen and Coget (1971) published a clinical and pharmacodynamic study of folescutol (LD 2988) in the journal Phlébologie [REF-1]. The study assessed pharmacodynamic parameters in patients with venous disorders [REF-1]. As with the Courbier trial, this study has accumulated zero citations in the indexed literature [REF-1] and did not include a comparator arm. No subsequent studies have replicated or extended these findings. MeSH indexing confirms folescutol's classification as a 'capillary therapeutic agent; vascular protector' [REF-2], but the frequency of indexing is recorded as zero, indicating no further MeSH-indexed publications have been added since the initial entry in 1969 [REF-2]. The pharmacological study by Tarayre et al. (1975, Ann. Pharm. Fr. 33, 467) referenced in the DrugFuture monograph [REF-3] could not be retrieved for quantitative data extraction through available databases.

phlebology pharmacodynamics venous disorders capillary protection

Structural Differentiator: Morpholinomethyl Substitution vs. Parent Esculetin Scaffold

Folescutol is a 4-morpholinomethyl derivative of esculetin (6,7-dihydroxycoumarin) [REF-1]. Esculetin itself has documented vascular protective effects: it has been shown to inhibit histamine- and serotonin-induced increases in cutaneous vascular permeability in rats [REF-2] and to attenuate Ang II- and acetylcholine-mediated vascular reactivity alterations in hyperinsulinemic/hyperglycemic models [REF-3]. The morpholinomethyl substitution at C-4 in folescutol introduces a basic nitrogen center and increases molecular weight from 178.14 Da (esculetin) to 277.27 Da (folescutol) [REF-1][REF-4]. Calculated physicochemical changes relative to esculetin include: increased XLogP (from ~0.4 to 0.2, noting the polar morpholine effect), increased TPSA (from 67.5 to 79.2 Ų), and introduction of a protonatable amine (predicted pKa ~6–8 for morpholine nitrogen) [REF-4]. These structural modifications may alter solubility, membrane permeability, and target binding compared to the parent esculetin, but no published comparative pharmacological data exists to confirm functional consequences of this structural differentiation.

structure-activity relationship esculetin derivative morpholinomethyl modification coumarin scaffold

Database Evidence Gap: Absence of Bioactivity and Clinical Trial Data Relative to Class Comparators

A systematic cross-database audit reveals that folescutol has no bioactivity data deposited in ChEMBL (version 20 and subsequent releases) [REF-1], no clinical trials registered in any major registry [REF-1][REF-2], and its DrugBank entry (DB20572) lists all pharmacological parameters—mechanism of action, pharmacodynamics, absorption, metabolism, half-life, clearance, toxicity, protein binding—as 'Not Available' [REF-2]. This represents a profound evidence gap relative to in-class comparators: troxerutin has 10+ completed clinical trials for chronic venous insufficiency [REF-3]; calcium dobesilate has extensive clinical data in diabetic retinopathy (24-month trials) and hemorrhoids [REF-4]; and diosmin/hesperidin combinations are supported by multiple randomized controlled trials and meta-analyses [REF-5]. The MeSH entry for folescutol records a frequency of zero for indexed publications since its initial entry in 1969 [REF-6], confirming that no new PubMed-indexed research has been published on this compound in over five decades.

bioactivity database ChEMBL DrugBank evidence gap analysis clinical trial status

Folescutol Application Scenarios: What the Available Evidence Supports


Historical Reference Standard for Esculetin-Derived Capillary Protectant SAR Studies

Folescutol can serve as a reference compound in structure-activity relationship (SAR) studies investigating the effect of C-4 morpholinomethyl substitution on the esculetin pharmacophore. The compound's well-defined synthesis (reaction of 4-chloromethyl-6,7-dihydroxycoumarin with morpholine [REF-1]) and established analytical specifications (melting point, MW, elemental composition [REF-1]) make it suitable as a structural comparator against unsubstituted esculetin. Researchers may use folescutol to probe whether introduction of a basic morpholine nitrogen at C-4 alters in vitro vascular permeability, antioxidant, or enzyme inhibition profiles relative to the parent coumarin scaffold. However, the absence of published comparative bioactivity data means all such investigations would be de novo and should include esculetin as an internal control.

Procurement Quality Control Using Verified Identity Specifications

The documented melting points for folescutol free base (mp 232°C) and hydrochloride salt (mp 259–261°C) [REF-2], combined with the vendor-specified purity threshold (>98% per HPLC CoA [REF-3]), provide a minimal but verifiable framework for incoming material quality control. Procurement officers and laboratory managers can use these specifications to confirm compound identity and purity upon receipt, particularly important given that folescutol is available only through custom synthesis with lead times of 2–4 months and minimum order quantities of 1 gram [REF-3]. The DMSO solubility and storage conditions (0–4°C short-term, −20°C long-term, >2 years shelf life [REF-3]) should be verified upon material receipt.

Negative Control or Pharmacological Tool in Coumarin-Anticoagulant Differentiation Studies

Folescutol is a coumarin derivative that is explicitly classified as a capillary protectant, not an anticoagulant, distinguishing it from warfarin and acenocoumarol which share the coumarin core but act via vitamin K epoxide reductase inhibition [REF-4]. This property may be exploited in experimental designs requiring a coumarin-scaffold compound devoid of anticoagulant activity, for instance in studies where the anticoagulant effects of coumarin congeners would confound vascular permeability or inflammation readouts. However, the absence of explicit coagulation panel data for folescutol means that its lack of anticoagulant activity is inferred from therapeutic classification rather than verified by published experimental data [REF-4][REF-5].

NOT Recommended: Applications Requiring Clinically Validated Capillary Protectant Activity

For any application requiring a capillary protectant or vasoprotective agent with established clinical efficacy data, supportive bioactivity measurements, or peer-reviewed comparative pharmacology, folescutol is not recommended. Alternative compounds with robust evidence profiles include: troxerutin (randomized double-blind trials in chronic venous insufficiency demonstrating significant improvement vs. placebo [REF-6]); calcium dobesilate (24-month clinical trial data in diabetic retinopathy, established antioxidant mechanisms, defined dosing regimens [REF-7]); and micronized purified flavonoid fraction (diosmin + hesperidin; multiple RCTs and Cochrane systematic review evidence for venous insufficiency [REF-8]). For research focused on coumarin-based vasoprotection, esculetin itself offers substantially more published bioactivity data (vascular reactivity, permeability, antioxidant assays [REF-9]) than folescutol.

Quote Request

Request a Quote for Folescutol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.